molecular formula C9H12ClNS B12097783 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

Cat. No.: B12097783
M. Wt: 201.72 g/mol
InChI Key: XJFCMPQVEAEAMY-UHFFFAOYSA-N
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Description

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C₉H₁₂ClNS It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a 5-chlorothiophen-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiophenes.

Scientific Research Applications

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine
  • N-[1-(5-fluorothiophen-2-yl)ethyl]cyclopropanamine
  • N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine

Uniqueness

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the thiophene ring.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H12ClNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3

InChI Key

XJFCMPQVEAEAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC2CC2

Origin of Product

United States

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